Isoorientin
Overview
Description
Isoorientin is a complex flavonoid compound known for its diverse biological activities. It is a derivative of quercetin, a well-known flavonoid, and is often found in various plants. This compound exhibits significant antioxidant, anti-inflammatory, and potential therapeutic properties, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isoorientin typically involves multiple steps, starting from simpler flavonoid precursors. The process often includes:
Hydroxylation: Introduction of hydroxyl groups at specific positions on the flavonoid backbone.
Glycosylation: Attachment of sugar moieties to the hydroxyl groups, forming glycosides.
Oxidation and Reduction: Adjusting the oxidation state of the compound to achieve the desired structure.
Industrial Production Methods
Industrial production of this compound may involve biotechnological methods, such as using plant cell cultures or microbial fermentation, to produce the compound in larger quantities. These methods are often preferred due to their sustainability and efficiency.
Chemical Reactions Analysis
Types of Reactions
Isoorientin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acid or base catalysts for glycosylation reactions.
Major Products
Scientific Research Applications
Isoorientin has a wide range of scientific research applications:
Chemistry: Used as a model compound to study flavonoid chemistry and reaction mechanisms.
Biology: Investigated for its role in plant defense mechanisms and its interactions with various biological molecules.
Medicine: Explored for its potential therapeutic effects, including antioxidant, anti-inflammatory, and anticancer activities.
Industry: Utilized in the development of natural antioxidants and preservatives for food and cosmetic products.
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways:
Antioxidant Activity: Scavenges free radicals and reactive oxygen species, protecting cells from oxidative damage.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Anticancer Activity: Induces apoptosis in cancer cells and inhibits tumor growth through various signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Quercetin: A closely related flavonoid with similar antioxidant and anti-inflammatory properties.
Kaempferol: Another flavonoid with comparable biological activities.
Myricetin: A flavonoid with additional hydroxyl groups, enhancing its antioxidant capacity.
Uniqueness
Isoorientin is unique due to its specific glycosylation pattern, which may enhance its solubility, stability, and bioavailability compared to other flavonoids.
This compound’s diverse biological activities and potential therapeutic applications make it a valuable subject of study in various scientific fields.
Properties
IUPAC Name |
2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O11/c22-6-14-17(27)19(29)20(30)21(32-14)16-11(26)5-13-15(18(16)28)10(25)4-12(31-13)7-1-2-8(23)9(24)3-7/h1-5,14,17,19-24,26-30H,6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODBRNZZJSYPIDI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=O)C3=C(O2)C=C(C(=C3O)C4C(C(C(C(O4)CO)O)O)O)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O11 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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